Boc-3-aminobenzene-1,2-dicarboxylic acid
Overview
Description
Boc-3-aminobenzene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol. It is a derivative of 3-aminobenzene-1,2-dicarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in proteomics research and various synthetic applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of 3-aminobenzene-1,2-dicarboxylic acid: The amino group of 3-aminobenzene-1,2-dicarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure Boc-protected compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route, ensuring consistent quality and yield through optimized reaction conditions and purification processes.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amino group.
Coupling Reactions: The compound can undergo coupling reactions with various reagents, such as activated esters or isocyanates, to form amides or ureas.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form carboxylate salts or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Deprotection: TFA or HCl in organic solvents.
Coupling Reactions: Activated esters or isocyanates in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents in aqueous or organic media.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents in anhydrous conditions.
Major Products Formed:
Deprotection: Free 3-aminobenzene-1,2-dicarboxylic acid.
Coupling Reactions: Amides or ureas.
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Scientific Research Applications
Boc-3-aminobenzene-1,2-dicarboxylic acid is widely used in scientific research due to its versatility and stability:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of advanced materials and coatings due to its chemical properties.
Mechanism of Action
The mechanism by which Boc-3-aminobenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
5-Aminoisophthalic acid: Similar structure but different positions of amino and carboxyl groups.
Boc-4-aminobenzene-1,2-dicarboxylic acid: Similar Boc-protected derivative but with a different position of the amino group.
Uniqueness: Boc-3-aminobenzene-1,2-dicarboxylic acid is unique due to its specific arrangement of functional groups, which allows for selective reactions and applications in various fields. Its stability and reactivity make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGKHDIUBIWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.